6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Beschreibung
This compound features a 1,3,5-triazine core substituted at position 6 with a [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group and at position 2 with a 2-methoxyphenyl amine. The triazine scaffold provides a planar, electron-deficient aromatic system, while the thiadiazole sulfanyl moiety introduces hydrogen-bonding capacity (via the -NH₂ group) and moderate lipophilicity.
Eigenschaften
Molekularformel |
C13H14N8OS2 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H14N8OS2/c1-22-8-5-3-2-4-7(8)16-12-18-9(17-10(14)19-12)6-23-13-21-20-11(15)24-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19) |
InChI-Schlüssel |
PTGDBYAQJCOETB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Thiadiazole to the Triazine Ring: The thiadiazole derivative is then reacted with a triazine precursor, such as cyanuric chloride, under controlled conditions to form the desired triazine-thiadiazole linkage.
Introduction of the Aromatic Amine: Finally, the 2-methoxyaniline is introduced to the triazine ring through nucleophilic substitution, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Triazine Core
The triazine ring undergoes nucleophilic substitution at its chlorine or amino groups. For example:
-
Amination : Reacting with primary or secondary amines under reflux conditions in ethanol yields substituted triazine derivatives.
-
Halogenation : Chlorine atoms on the triazine can be replaced by other halogens using halogenating agents like PCl₅.
Table 1: Substitution Reactions at the Triazine Core
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Amination | Ethanol, NH₃, 80°C | N-substituted triazine | 75–85 |
| Chlorination | PCl₅, DMF, 60°C | Chloro-triazine | 68 |
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) bridge between the thiadiazole and triazine is susceptible to oxidation:
-
Formation of Sulfoxide : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates sulfoxide derivatives, which are studied for altered bioactivity.
-
Sulfone Formation : Prolonged oxidation with excess oxidizing agents converts the sulfanyl group to a sulfone.
Reactivity of the Thiadiazole Ring
The 5-amino-1,3,4-thiadiazole moiety participates in:
-
Diazotization : The amino group reacts with nitrous acid (HNO₂) to form diazonium salts, enabling coupling reactions with phenols or amines to generate azo derivatives.
-
Cycloaddition : Thiadiazole engages in [3+2] cycloaddition reactions with alkynes or nitriles under catalytic conditions, forming fused heterocycles.
Table 2: Thiadiazole-Specific Reactions
| Reaction | Conditions | Application |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Azo dyes |
| Cycloaddition | Cu(I) catalyst, DMF, 100°C | Fused rings |
Functionalization of the Methoxyphenyl Group
The N-(2-methoxyphenyl) substituent undergoes:
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative.
-
Electrophilic Substitution : Nitration or sulfonation occurs at the para position relative to the methoxy group.
Condensation Reactions
The amino groups on the triazine and thiadiazole participate in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are precursors to metal complexes with potential catalytic activity.
Biological Activity-Driven Modifications
Structural optimizations for enhanced pharmacological effects include:
-
Fluorination : Introducing fluorine at the methoxyphenyl group improves anticancer activity (e.g., IC₅₀ values reduced by 30% in MCF-7 cells) .
-
Heterocycle Fusion : Adding pyridine or imidazole rings via cyclization enhances tubulin inhibition .
Table 3: Structure-Activity Relationship (SAR) Findings
| Modification | Biological Impact | Source |
|---|---|---|
| Fluorine addition | IC₅₀: 0.28 μg/mL (MCF-7) | |
| Sulfoxide formation | Reduced cytotoxicity |
Stability and Degradation
The compound degrades under strong acidic/basic conditions:
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that compounds similar to 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Aspergillus niger . The minimum inhibitory concentrations (MIC) for these compounds often surpass those of standard antibiotics.
Anticancer Properties
The potential anticancer activity of this compound is under investigation. Preliminary studies suggest that derivatives with triazine and thiadiazole structures can inhibit cancer cell proliferation through various mechanisms. For instance, they may interfere with DNA synthesis or induce apoptosis in cancer cells . Compounds with similar structures have been evaluated against a panel of cancer cell lines and have shown promising results compared to established chemotherapeutics like doxorubicin .
Pharmacological Insights
The pharmacological profile of this compound suggests it could serve as a scaffold for developing new drugs targeting multiple diseases. The incorporation of the thiadiazole ring enhances its interaction with biological targets due to its unique electronic properties and ability to form hydrogen bonds . This makes it a valuable candidate for further drug development.
Case Studies
Several studies have documented the efficacy of thiadiazole-containing compounds:
- Antimicrobial Evaluation : A study highlighted the antimicrobial activity of various thiadiazole derivatives against resistant strains of bacteria and fungi. Compounds were tested for their MIC values and showed superior activity compared to traditional antibiotics .
- Cancer Cell Line Testing : Another investigation assessed the cytotoxic effects of triazine-based compounds on different cancer cell lines. Results indicated that certain modifications to the triazine structure could enhance anticancer activity .
Wirkmechanismus
The mechanism by which 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 6
Compound A : 6-(Chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Structure : Chloromethyl group at position 4.
- Key Differences : The chloromethyl group is highly electrophilic, enabling nucleophilic substitution reactions, unlike the stabilized sulfanyl-thiadiazole group in the target compound.
- Properties : Lower molecular weight (294.0 g/mol) and higher reactivity but reduced hydrogen-bonding capacity .
Compound B : 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Structure : Benzothiazole-sulfanyl group at position 5.
- Key Differences : The benzothiazole ring increases steric bulk and aromaticity compared to the thiadiazole in the target compound.
Compound C : 6-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine
- Structure : 5-Methyl-thiadiazole sulfanyl group at position 6.
- Key Differences: Methyl substitution on the thiadiazole eliminates the amino group’s hydrogen-bonding capacity.
Variations in N-Substituents
Compound D : N2-Isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine
- Structure : Isopropyl and methylsulfanyl groups.
- Key Differences : The isopropyl group lacks aromaticity, reducing π-π interactions. The methylsulfanyl group is less polar than the thiadiazole-sulfanyl group.
- Properties : Lower molecular weight (C₇H₁₃N₅S, 199.3 g/mol) and higher lipophilicity (XLogP3 = 1.5) .
Compound E : N,N'-Bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
- Structure : Dual 4-methoxyphenyl substituents.
- Key Differences : Symmetric substitution enhances planarity and may improve crystallinity.
- Properties : Higher molecular weight (C₁₉H₁₈N₈OS, 406.46 g/mol) and increased hydrogen-bond acceptor count (9 vs. 7 in the target) .
Biologische Aktivität
The compound 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a novel derivative of the triazine and thiadiazole classes. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound.
- Molecular Formula : C13H14N8S2
- Molecular Weight : 346.43 g/mol
- InChIKey : FFLOXKRRXIQQHS-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazine and thiadiazole moieties. For instance:
- A series of imamine-1,3,5-triazine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for some derivatives were reported as low as 6.25 μM, indicating strong activity compared to established chemotherapeutics like imatinib .
Antimicrobial Activity
The compound's structural similarity to other thiadiazole derivatives suggests potential antimicrobial properties:
- Research indicates that derivatives of 1,3,4-thiadiazole exhibit broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The introduction of specific functional groups can enhance this activity significantly .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of DNA synthesis : Many triazine derivatives act by disrupting DNA replication in cancer cells.
- Synergistic effects : The combination of thiadiazole and triazine frameworks may lead to enhanced efficacy through synergistic mechanisms that target multiple pathways in cellular metabolism .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Antitumor Activity : A study on novel 5-phenyl-substituted 1,3,4-thiadiazole derivatives demonstrated significant in vitro antitumor activity against breast cancer cell lines (IC50 values ranging from 3.3 μM to 52.63 μM) when compared to cisplatin controls .
- Antitubercular Activity : Another study reported that certain thiadiazole derivatives showed promising activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) lower than those of standard treatments like Isoniazid .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are reported for the preparation of this compound?
Answer: The compound can be synthesized via cyclocondensation reactions. A key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, is prepared by reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄). Subsequent alkylation with a triazine derivative (e.g., 6-chloromethyl-1,3,5-triazine-2,4-diamine) in polar aprotic solvents like DMF yields the target compound. Purification involves recrystallization from acetone or methanol .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer: Optimization strategies include:
- Catalyst screening : Use triethylamine or iodine in KI to enhance reaction kinetics .
- Solvent selection : Solvent-free conditions or DMF improve homogeneity and reduce side reactions .
- Temperature control : Gradual heating (60–80°C) minimizes thermal degradation.
- In situ monitoring : FT-IR or HPLC tracks intermediate formation to adjust reaction timelines .
Computational tools (e.g., DFT) predict optimal pathways, reducing trial-and-error approaches .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- X-ray diffraction : Resolves crystal packing and intramolecular H-bonding (e.g., planar thiadiazole-triazine core with r.m.s. deviation <0.15 Å) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 432.08) .
Advanced: How to resolve discrepancies between experimental and computational structural data?
Answer: Discrepancies in bond lengths/angles (e.g., S–C vs. N–C distances) arise from crystal packing effects or solvent interactions. Mitigation involves:
- High-resolution X-ray : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
- DFT refinement : Compare optimized gas-phase structures with experimental data, adjusting for solvation models .
- Dynamic NMR : Probe conformational flexibility in solution .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or hydrolases using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram± bacteria/fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How to address contradictory bioactivity results across studies?
Answer: Contradictions may stem from assay conditions (e.g., pH, serum proteins). Strategies:
- Dose-response curves : Confirm activity thresholds and Hill slopes .
- Metabolic stability : Use liver microsomes to assess compound degradation .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups) via QSAR modeling .
Basic: What computational tools predict the compound’s reactivity or binding modes?
Answer:
- DFT calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : AutoDock Vina screens protein targets (e.g., EGFR kinase) .
- MD simulations : GROMACS assesses stability in biological membranes .
Advanced: How to integrate AI-driven platforms into synthesis and analysis workflows?
Answer:
- Reaction design : ICReDD’s quantum-chemical path-searching algorithms propose viable synthetic routes .
- Process automation : AI-controlled reactors (e.g., ChemOS) adjust parameters in real-time .
- Data validation : Machine learning (e.g., Random Forest) identifies outliers in spectral datasets .
Basic: How to interpret conflicting spectral data (e.g., IR vs. NMR)?
Answer: Cross-validate with:
- Reference libraries : Match IR carbonyl stretches (1650–1700 cm⁻¹) to triazine/thiadiazole moieties .
- 2D NMR : HSQC/HMBC correlations resolve overlapping signals (e.g., methoxyphenyl vs. triazine protons) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?
Answer:
- Substituent variation : Synthesize analogs with halogens, alkyl, or heteroaryl groups at the triazine/thiadiazole positions .
- Crystallographic SAR : Correlate X-ray-derived torsion angles with bioactivity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification .
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